molecular formula C21H26N2O2 B2488627 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379972-66-2

2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone

Cat. No. B2488627
CAS RN: 2379972-66-2
M. Wt: 338.451
InChI Key: KTYVPJPZEOUGCP-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPO, is a chemical compound that belongs to the class of piperidine derivatives. MPO has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood. However, it is believed that 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone exerts its therapeutic effects through the modulation of various signaling pathways and cellular processes. For example, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms. Additionally, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for protecting cells from oxidative stress. Additionally, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been found to modulate the activity of various enzymes, including ACE and acetylcholinesterase (AChE). In vivo studies have shown that 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can regulate blood pressure, improve cognitive function, and reduce the formation of atherosclerotic plaques.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various fields. 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have neuroprotective, antitumor, and cardiovascular effects, which make it a promising candidate for drug development. Additionally, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is relatively easy to synthesize and purify, which makes it accessible for researchers.
However, there are also some limitations associated with the use of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments. For example, the exact mechanism of action of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have some toxicity in vitro and in vivo, which may limit its clinical applications.

Future Directions

There are several future directions for the research on 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One potential direction is to investigate the therapeutic potential of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone and to optimize its therapeutic potential. Furthermore, the development of 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone derivatives with improved efficacy and reduced toxicity may be a promising direction for drug development.

Synthesis Methods

2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 3-methylacetophenone with 2-methyl-4-pyridylmethyl chloride to form 2-(3-methylphenyl)-1-(2-methyl-4-pyridylmethyl)ethanone. This intermediate is then reacted with paraformaldehyde and piperidine to form 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. The purity and yield of the product can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular diseases. In neuroscience, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have neuroprotective effects against oxidative stress-induced cell death in vitro and in vivo. Additionally, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
In oncology, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In cardiovascular diseases, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been investigated for its potential role in regulating blood pressure and preventing atherosclerosis. 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. Additionally, 2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to reduce the formation of atherosclerotic plaques in animal models.

properties

IUPAC Name

2-(3-methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-4-3-5-19(12-16)14-21(24)23-10-7-18(8-11-23)15-25-20-6-9-22-17(2)13-20/h3-6,9,12-13,18H,7-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYVPJPZEOUGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)COC3=CC(=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

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